3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one
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Overview
Description
3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones It is characterized by the presence of a 2,4-dichlorophenyl group and a hydroxyl group at the 7th position of the chromen-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions are optimized to ensure safety and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form a dihydro derivative.
Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(2,4-Dichlorophenyl)-7-oxochromen-2-one.
Reduction: Formation of 3-(2,4-Dichlorophenyl)-7-hydroxy-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-4-hydroxycoumarin: Similar structure but with a hydroxyl group at the 4th position.
3-(2,4-Dichlorophenyl)-7-methoxychromen-2-one: Similar structure but with a methoxy group instead of a hydroxyl group at the 7th position.
Uniqueness
3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one is unique due to the specific positioning of the hydroxyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O3/c16-9-2-4-11(13(17)6-9)12-5-8-1-3-10(18)7-14(8)20-15(12)19/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLCJPSUKHSVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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